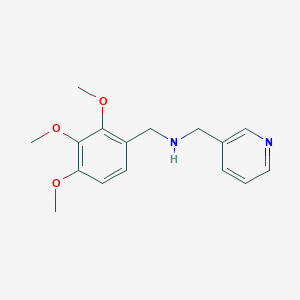

Pyridin-3-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine

Description

Pyridin-3-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine is a substituted pyridine derivative featuring a benzylamine scaffold with three methoxy groups at the 2-, 3-, and 4-positions of the aromatic ring. The compound’s molecular architecture—combining a pyridine ring with a methoxy-rich benzyl group—may influence physicochemical properties such as solubility, lipophilicity, and binding interactions. However, its exact applications remain unverified for medical use .

Properties

IUPAC Name |

1-pyridin-3-yl-N-[(2,3,4-trimethoxyphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-19-14-7-6-13(15(20-2)16(14)21-3)11-18-10-12-5-4-8-17-9-12/h4-9,18H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIXGMSXICJHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CNCC2=CN=CC=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601192547 | |

| Record name | 3-Pyridinemethanamine, N-[(2,3,4-trimethoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601192547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510723-54-3 | |

| Record name | 3-Pyridinemethanamine, N-[(2,3,4-trimethoxyphenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinemethanamine, N-[(2,3,4-trimethoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601192547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

3 Data Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|---|

| Reductive Amination | Pyridin-3-ylmethylamine, 2,3,4-trimethoxybenzaldehyde, NaBH3CN | Room temp, methanol, pH 6-7 | Mild, selective, fewer side products | Requires aldehyde, careful pH control | 70-90% |

| Nucleophilic Substitution | 2,3,4-trimethoxybenzyl chloride, pyridin-3-ylmethylamine, base | 50-80°C, DMF or DMSO | Straightforward, direct | Possible over-alkylation, harsher conditions | 50-75% |

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

Reduction: The pyridine ring can be reduced to form a piperidine ring.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution using reagents like sodium hydride and alkyl halides.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted benzylamine derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Pyridin-3-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

This isomer differs in the methoxy group positions (3,4,5- vs. 2,3,4-trimethoxy). The 3,4,5-trimethoxy configuration creates a symmetrical substitution pattern, which may enhance π-π stacking interactions in biological targets compared to the asymmetric 2,3,4-isomer. The InChIKey (GSFGBWAMPNKPKR-UHFFFAOYSA-N) and synonyms (e.g., AC1LKYUN, ZINC784589) confirm its commercial availability for research .

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

This compound (CAS 2306268-61-9) replaces the trimethoxybenzyl group with a benzodioxin moiety and introduces a dimethylaminomethylphenyl substituent. Its molecular weight (391.46) is higher than the target compound’s estimated ~330–350 g/mol range .

Functional Group Variations

1-(Pyridin-3-yl)-N-(3,4,5-trimethoxybenzyl)methanamine

This analog shares the pyridin-3-ylmethyl and trimethoxybenzyl groups but lacks the amine bridge’s specific substitution pattern. The InChIKey (JZWKUHYWTJBFGL-UHFFFAOYSA-N) and supplier data (e.g., STK139211) highlight its role as a precursor or intermediate in synthesis .

4-Methyl-3-nitropyridin-2-amine

The nitro group confers strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound. Such differences could influence reactivity in catalytic or drug-target interactions .

Comparative Physicochemical Properties

Research Implications and Limitations

- Biological Activity : Methoxy groups are associated with enhanced blood-brain barrier penetration in CNS-targeting drugs, but this remains speculative without direct data .

- Synthetic Utility : The commercial availability of analogs (e.g., via suppliers like AKOS000300152) suggests utility in combinatorial chemistry or as building blocks .

Biological Activity

Pyridin-3-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 288.34 g/mol. The compound features a pyridine ring connected to a benzylamine moiety substituted with three methoxy groups at the 2, 3, and 4 positions on the benzene ring. This unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of cholinesterases (ChEs), which are crucial in neurotransmitter regulation. It exhibits dual inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence and position of methoxy groups significantly influence the biological activity of this compound. For instance:

- Positioning of Methoxy Groups : The arrangement of methoxy groups on the benzene ring affects binding affinity to target enzymes. Substituting methoxy groups with electron-withdrawing groups (EWGs) can enhance inhibitory potency against ChEs .

- Comparative Analysis : Derivatives with varying numbers and positions of methoxy substitutions have been synthesized to evaluate their efficacy. Compounds with more hydrophobic functionalities at specific positions exhibited increased inhibition rates against ChEs .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- In Vitro Studies : Research demonstrated that this compound showed significant inhibition against AChE with an IC50 value in low micromolar ranges. For example, derivatives exhibiting chloro or fluoro substitutions on the benzyl moiety significantly enhanced inhibitory effects .

- Cytotoxicity Tests : In cancer cell lines such as MCF-7 and U937, this compound derivatives displayed cytotoxic effects comparable to established chemotherapeutics like doxorubicin. Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner .

Data Table

| Compound Name | Activity Type | IC50 Value (µM) | Target Enzyme/Cell Line |

|---|---|---|---|

| This compound | AChE Inhibition | 0.176 | Acetylcholinesterase |

| This compound | BChE Inhibition | 0.37 | Butyrylcholinesterase |

| Derivative A | Cytotoxicity | 1.93 | MCF-7 Cancer Cell Line |

| Derivative B | Cytotoxicity | 0.48 | U937 Cancer Cell Line |

Q & A

Q. What are the established synthetic routes for Pyridin-3-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via Schiff base formation between pyridin-3-ylmethanamine and 2,3,4-trimethoxybenzaldehyde, followed by reduction. Key steps include:

- Condensation Reaction: Mix equimolar amounts of the amine and aldehyde in ethanol with catalytic acetic acid, stirring at room temperature for 1–24 hours .

- Reduction: Use sodium borohydride (NaBH4) or catalytic hydrogenation to reduce the intermediate imine to the amine.

- Yield Optimization: Adjust solvent polarity (e.g., ethanol vs. methanol), temperature (20–50°C), and catalyst loading. For example, acetic acid as a catalyst in ethanol increased yields to >90% in analogous Schiff base syntheses .

Q. What spectroscopic characterization techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy:

- 1H-NMR: Look for resonances at δ 3.7–3.9 ppm (methoxy groups), δ 4.2–4.4 ppm (benzyl-CH2-N), and δ 7.0–8.5 ppm (pyridine/aromatic protons). Absence of an imine proton (~δ 8.5–9.0 ppm) confirms reduction .

- 13C-NMR: Peaks at δ 55–60 ppm (methoxy carbons) and δ 40–50 ppm (methylene carbons adjacent to nitrogen) are diagnostic .

- FTIR: Confirm N-H stretches (3200–3400 cm⁻¹) and absence of C=N stretches (~1600 cm⁻¹) post-reduction .

- HRMS: Verify molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

Q. What safety precautions are required when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks (GHS H315/H319) .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.

- Waste Disposal: Collect organic waste separately and neutralize acidic/basic residues before disposal .

Advanced Research Questions

Q. How does the electronic environment of the 2,3,4-trimethoxybenzyl group influence the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer: The 2,3,4-trimethoxy substituents create an electron-rich aromatic system via methoxy group donation (+M effect). This:

- Reduces Electrophilicity: Limits reactivity in SN2 reactions at the benzyl carbon.

- Enhances Stability: Resonance stabilization of intermediates may favor elimination over substitution.

- Experimental Validation: Compare reaction rates with non-methoxy analogues using kinetic studies (e.g., monitoring by TLC or HPLC) .

Q. What computational modeling approaches are suitable for predicting the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to assess binding affinity to targets (e.g., kinases or GPCRs). Focus on the trimethoxybenzyl moiety’s interactions with hydrophobic pockets .

- QSAR Modeling: Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts from structurally similar amines with known bioactivity .

- MD Simulations: Evaluate stability of ligand-target complexes over 50–100 ns trajectories (e.g., GROMACS) .

Q. Are there contradictions in reported biological activities of structurally similar trimethoxybenzyl amines, and how can these be resolved?

Methodological Answer:

Q. How can crystallographic data resolve uncertainties in the stereochemical configuration of this compound derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (e.g., ethanol/water mix). Analyze bond lengths/angles to confirm configuration. For example, a related compound (4-methylpiperazinyl analogue) showed planar geometry at the benzylidene nitrogen .

- Comparative Analysis: Overlay experimental and DFT-optimized structures (e.g., using Mercury software) to validate stereochemistry .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of trimethoxybenzyl amines?

Methodological Answer:

- Solvent Screening: Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (λmax ~270 nm for aromatic systems).

- Contradiction Source: Variability may arise from impurities (e.g., unreacted aldehyde) or polymorphic forms. Purify via column chromatography (silica gel, CH2Cl2:MeOH 9:1) and characterize by DSC to confirm crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.